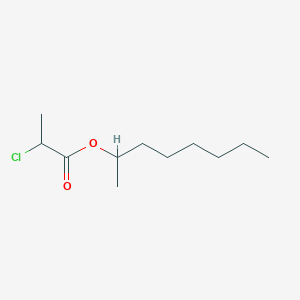

Octan-2-yl 2-chloropropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of Octan-2-yl 2-chloropropanoate is C11H21ClO2 . This compound has a molecular weight of 220.73 g/mol . The structure consists of an octan-2-yl group (a seven-carbon chain with a methyl group on the second carbon) attached to a 2-chloropropanoate group (a two-carbon chain with a chlorine atom on the second carbon and a carboxyl group on the first carbon) .Applications De Recherche Scientifique

Environmental Fate and Transport

- Shiu et al. (1994) reviewed the environmental fate of chlorophenols and alkyl phenols, exploring properties like aqueous solubility, vapor pressure, and octanol-water partition coefficient. These properties are crucial for predicting the environmental behavior of organic compounds, including octan-2-yl 2-chloropropanoate, by influencing their distribution and persistence in different environmental compartments (Shiu et al., 1994).

Analytical and Measurement Techniques

- Jackson and Bluck (2005) discussed the octanoate breath test for assessing gastric emptying, highlighting the metabolic processing of compounds like octanoate. This research application underscores the importance of understanding metabolic pathways and the fate of chemical compounds in biological systems (Jackson & Bluck, 2005).

Environmental and Health Risk Assessment

- Westerhoff and Nowack (2013) addressed the need for new modeling paradigms to predict the environmental fate and transport of engineered nanomaterials (ENMs), suggesting that traditional approaches might not be fully adequate. The study emphasized the importance of understanding the interactions between chemicals and environmental matrices, which could be relevant for assessing compounds like octan-2-yl 2-chloropropanoate (Westerhoff & Nowack, 2013).

Applications in Separation Technologies

- Djas and Henczka (2018) reviewed the use of organic solvents and supercritical fluids for the reactive extraction of carboxylic acids, an area that could potentially involve the separation or synthesis of ester compounds like octan-2-yl 2-chloropropanoate. The study highlights the efficiency and environmental benefits of using supercritical CO2 in extraction processes (Djas & Henczka, 2018).

Propriétés

IUPAC Name |

octan-2-yl 2-chloropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRMOKLQYYZTJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323634 |

Source

|

| Record name | octan-2-yl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octan-2-yl 2-chloropropanoate | |

CAS RN |

500786-98-1 |

Source

|

| Record name | octan-2-yl 2-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)